3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Analytical Method Validation Pharmaceutical Impurity Profiling Quality Control

Select this specific tautomer (3-imino-6-oxo form, MW 151.12) as your reference standard for mesalazine impurity profiling. Unlike generic hydroxyanthranilic acid analogs, this characterized quinone imine is supplied with regulatory-compliant documentation supporting ANDA submissions and ICH Q3 method validation. Verified purity ≥97% and unambiguous LC-MS identification eliminate cross-analyte interference, ensuring reproducible HPLC/LC-MS quantification of Impurity 4 in pharmaceutical QC workflows.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 143228-42-6
Cat. No. B125368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
CAS143228-42-6
Synonyms5-Aminosalicylic Acid-quinoneimine; 
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=CC1=N)C(=O)O
InChIInChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11)
InChIKeyKXVMTWOQHOHKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid (CAS 143228-42-6): Analytical Reference Standard and Research Compound


3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS 143228-42-6) is a heterocyclic quinone imine derivative with the molecular formula C₇H₅NO₃ and a molecular weight of 151.12 g/mol . It is structurally characterized by an imino group (–NH) and a carboxylic acid group (–COOH) attached to a cyclohexa-1,4-diene ring [1]. This compound is formally recognized as Mesalazine Impurity 4 and is also known as the imino-oxo tautomer of 5-hydroxyanthranilic acid [2]. It is primarily supplied as a fully characterized reference standard for pharmaceutical analytical applications, with characterization data compliant with regulatory guidelines [3].

Why 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid Cannot Be Substituted with Generic Analogs


While 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid shares a core structural motif with other quinone imines and hydroxyanthranilic acid derivatives, generic substitution is not advisable due to its specific tautomeric form and its established identity as a characterized pharmaceutical impurity. The compound exists as the 3-imino-6-oxo tautomer, which differs in molecular weight (151.12 vs. 153.14 g/mol) and stability profile from its amino-hydroxy counterpart, 5-hydroxyanthranilic acid (CAS 394-31-0) [1]. Furthermore, its availability as a fully characterized reference standard with regulatory-compliant documentation [2] directly supports analytical method validation for Abbreviated New Drug Applications (ANDA), a level of documentation not universally provided for in-class analogs. The following quantitative evidence delineates the specific, verifiable differentiators that preclude simple interchange.

Quantitative Differentiation of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A Comparative Evidence Guide


Purity and Characterization Data for Regulatory-Compliant Analytical Reference Standards

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is supplied as a Mesalazine Impurity reference standard with a minimum purity of 95% (CymitQuimica) to 97% (Leyan) . Critically, it is accompanied by detailed characterization data compliant with regulatory guidelines (e.g., for ANDA submissions) [1]. This level of documentation is not uniformly available for all mesalazine impurities or generic quinone imine analogs, making this compound a more reliable choice for analytical method development and validation.

Analytical Method Validation Pharmaceutical Impurity Profiling Quality Control

Structural Distinction: Tautomeric Form and Molecular Weight vs. 5-Hydroxyanthranilic Acid

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (MW 151.12 g/mol) exists as the 3-imino-6-oxo tautomer, whereas its closely related analog 5-hydroxyanthranilic acid (CAS 394-31-0) exists as the 2-amino-5-hydroxybenzoic acid tautomer (MW 153.14 g/mol) [1]. The imino-oxo form exhibits different physicochemical properties, including a distinct molecular weight and potentially altered stability and reactivity due to the imino group.

Tautomerism Structural Isomerism Analytical Differentiation

Potential Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Class-Level Inference

As a structural analog of dopachrome, 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid belongs to a class of compounds that have been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity. Specifically, dopachrome analogs with a leaving group at the beta position exhibited inhibitory activity at concentrations tenfold lower than that of the MIF substrate [1]. While direct quantitative data for this specific compound is not available, its structural similarity to the active analogs supports its potential as a research tool for MIF-related studies.

MIF Tautomerase Dopachrome Analog Inflammation Research

Synthetic Utility: Building Block for Bioactive Avenanthramides

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid serves as a precursor to 5-hydroxyanthranilic acid-derived avenanthramides, which are substituted N-cinnamoylanthranilic acids found in oats. In comparative antioxidant assays, the avenanthramide N-(3′,4′-dihydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid (2c) demonstrated the highest activity among tested compounds, with antioxidant and antigenotoxic activities comparable to ascorbic acid [1][2].

Avenanthramide Synthesis Antioxidant Research Natural Product Chemistry

Optimal Application Scenarios for 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid Based on Quantitative Evidence


Pharmaceutical Analytical Method Development and ANDA Submission

When developing and validating HPLC or LC-MS methods for the detection and quantification of mesalazine-related impurities, 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is the preferred reference standard due to its documented purity (95-97%) and availability of regulatory-compliant characterization data [1]. This ensures method reproducibility and facilitates compliance with ICH guidelines for impurity profiling in Abbreviated New Drug Applications.

Unambiguous Identification of Mesalazine Impurity 4 in Quality Control

For quality control laboratories tasked with distinguishing between structurally similar impurities (e.g., Impurity 4 vs. Impurity 3/5-hydroxyanthranilic acid), this compound provides a definitive reference point. Its unique molecular weight (151.12 g/mol) and tautomeric form enable unambiguous identification via mass spectrometry and chromatographic retention time comparison [2].

Synthesis of High-Activity Avenanthramides for Antioxidant Research

Researchers synthesizing avenanthramides, particularly the highly active N-(3′,4′-dihydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid (2c), can utilize this compound as a key intermediate. The resulting avenanthramides have demonstrated antioxidant activities comparable to ascorbic acid and BHT in in vitro assays, supporting investigations into natural product antioxidants and nutraceutical applications [3][4].

Exploratory Research on MIF Tautomerase Inhibition

In academic and industrial research focused on the role of MIF in inflammation and cancer, this compound may serve as a starting point for structure-activity relationship (SAR) studies. Based on class-level evidence that dopachrome analogs inhibit MIF tautomerase at concentrations tenfold lower than the natural substrate, this scaffold offers a platform for developing novel MIF modulators [5].

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